REACTION_CXSMILES
|
Cl[C:2]1[C:3]2[S:12][CH:11]=[CH:10][C:4]=2[N:5]=[C:6]([CH2:8][Cl:9])[N:7]=1.O.[NH2:14][NH2:15]>O1CCCC1>[Cl:9][CH2:8][C:6]1[N:7]=[C:2]([NH:14][NH2:15])[C:3]2[S:12][CH:11]=[CH:10][C:4]=2[N:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=C(N1)CCl)C=CS2
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 15 h.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
whereby a solution results
|
Type
|
CUSTOM
|
Details
|
rises to 15° to 20° C
|
Type
|
CUSTOM
|
Details
|
evaporated in a vacuum
|
Type
|
STIRRING
|
Details
|
The residue is stirred with 100 ml of saturated aqueous sodium hydrogen carbonate solution for 30 min.
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
The crystals are washed neutral with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=C(C2=C(N1)C=CS2)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |